N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a pyrrole ring, and a benzyl group with methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Mode of Action
The mode of action of the compound is not yet fully understood. It is hypothesized that the compound may interact with its targets by binding to them, thereby altering their function. This could lead to changes in cellular processes, but more research is needed to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. The specific environmental factors that influence the action of this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions within the cell, potentially affecting processes such as signal transduction, protein synthesis, and metabolic pathways .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a pyrrole derivative and an appropriate aldehyde or ketone.
Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be attached through a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, this compound, under appropriate reaction conditions such as refluxing in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, nucleophiles or electrophiles, organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the development of new materials or as a component in chemical formulations.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their diverse biological activities.
Thiazoles: Compounds with a thiazole ring, often studied for their antimicrobial and anticancer properties.
Pyrroles: Compounds with a pyrrole ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)17-18(27-20(22-17)23-9-5-6-10-23)19(24)21-12-14-7-8-15(25-3)16(11-14)26-4/h5-11,13H,12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWTXJOQXPAVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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